[[2,7-Bis(dimethylsulfamoyl)fluoren-9-ylidene]amino]urea
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Overview
Description
[[2,7-Bis(dimethylsulfamoyl)fluoren-9-ylidene]amino]urea is a complex organic compound with potential applications in various scientific fields. This compound features a fluorenylidene core substituted with dimethylsulfamoyl groups and an amino urea moiety, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[2,7-Bis(dimethylsulfamoyl)fluoren-9-ylidene]amino]urea typically involves multi-step organic reactions One common approach is to start with fluorenone derivatives, which undergo sulfonation to introduce dimethylsulfamoyl groups at the 2 and 7 positions This is followed by the formation of the fluorenylidene moiety through a condensation reaction with an appropriate amine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
[[2,7-Bis(dimethylsulfamoyl)fluoren-9-ylidene]amino]urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the fluorenylidene moiety or the sulfamoyl groups.
Substitution: Nucleophilic substitution reactions can occur at the amino urea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
[[2,7-Bis(dimethylsulfamoyl)fluoren-9-ylidene]amino]urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of [[2,7-Bis(dimethylsulfamoyl)fluoren-9-ylidene]amino]urea involves its interaction with molecular targets through its fluorenylidene and amino urea moieties. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Fluorenylidene derivatives: Compounds with similar fluorenylidene cores but different substituents.
Sulfamoyl derivatives: Compounds with sulfamoyl groups attached to different cores.
Amino urea derivatives: Compounds featuring the amino urea moiety but with different core structures.
Uniqueness
[[2,7-Bis(dimethylsulfamoyl)fluoren-9-ylidene]amino]urea is unique due to the combination of its fluorenylidene core, dimethylsulfamoyl groups, and amino urea moiety. This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds.
Properties
IUPAC Name |
[[2,7-bis(dimethylsulfamoyl)fluoren-9-ylidene]amino]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O5S2/c1-22(2)29(25,26)11-5-7-13-14-8-6-12(30(27,28)23(3)4)10-16(14)17(15(13)9-11)20-21-18(19)24/h5-10H,1-4H3,(H3,19,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBMCWFZCKSITP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=NNC(=O)N)C=C(C=C3)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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